6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione
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Overview
Description
6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a chloro group at the 6th position and a methylphenyl group at the 3rd position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylamine with 6-chloro-2-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then treated with carbon disulfide and a suitable catalyst to yield the desired benzoxazine-2-thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
Scientific Research Applications
6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, the compound’s thione group can interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid: Similar structure but contains a benzothiazine ring instead of benzoxazine.
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Contains a piperidinol moiety and is used for its analgesic properties.
Uniqueness
6-Chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is unique due to its specific substitution pattern and the presence of the thione group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
647849-57-8 |
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Molecular Formula |
C15H12ClNOS |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
6-chloro-3-(4-methylphenyl)-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C15H12ClNOS/c1-10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18-15(17)19/h2-8H,9H2,1H3 |
InChI Key |
AKTRTCWVGQINJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OC2=S |
Origin of Product |
United States |
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